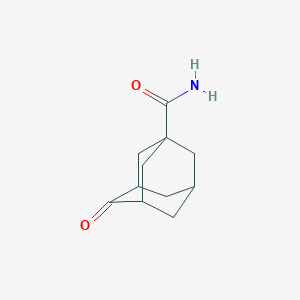

4-Oxoadamantane-1-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-oxoadamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-10(14)11-3-6-1-7(4-11)9(13)8(2-6)5-11/h6-8H,1-5H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKQGUVLWVPHQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385763 | |

| Record name | 4-oxoadamantane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155396-16-0 | |

| Record name | 4-oxoadamantane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Oxoadamantane-1-carboxamide: Properties and Applications

Introduction

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional structure and physicochemical properties allow it to serve as a robust anchor for pharmacophores, enhancing the metabolic stability, lipophilicity, and overall pharmacokinetic profile of drug candidates.[1][2] The introduction of an adamantane moiety can transform a hydrophilic molecule into a more bioavailable compound, often referred to as the "lipophilic bullet" effect.[2] Adamantane derivatives have found success in a wide range of therapeutic areas, including antiviral (Amantadine), neuroprotective (Memantine), and antidiabetic (Saxagliptin) agents.[3]

This guide focuses on a specific derivative, 4-Oxoadamantane-1-carboxamide . This molecule incorporates both a reactive ketone group and a primary carboxamide on the rigid adamantane core, presenting a versatile platform for further chemical modification and investigation. As researchers and drug development professionals seek novel scaffolds to address complex biological targets, a thorough understanding of the fundamental properties of such building blocks is paramount. This document provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological applications of this compound, supported by detailed experimental protocols.

Physicochemical and Structural Properties

This compound is a derivative of adamantane characterized by a carbonyl group at position 4 and a primary carboxamide at one of the bridgehead positions (position 1). This bifunctional nature makes it an interesting candidate for creating libraries of more complex molecules.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 155396-16-0 | [4] |

| Molecular Formula | C₁₁H₁₅NO₂ | [4] |

| Molecular Weight | 193.24 g/mol | [4] |

| Boiling Point | 406.5 ± 34.0 °C (Predicted) | [4] |

| Density | 1.295 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 16.40 ± 0.20 (Predicted) | [4] |

Note: Much of the specific experimental data for this compound is not publicly available. The values for boiling point, density, and pKa are based on computational predictions.

Synthesis and Characterization

The synthesis of this compound is most readily achieved from its carboxylic acid precursor, 4-Oxoadamantane-1-carboxylic acid. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry, often accomplished using peptide coupling reagents.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via EDC/HOBt Coupling

This protocol describes the conversion of 4-Oxoadamantane-1-carboxylic acid to this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxybenzotriazole (HOBt).[1]

Rationale: The EDC/HOBt coupling method is a reliable and widely used procedure for amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt intercepts this intermediate to form an HOBt-ester, which is more stable and less susceptible to racemization (if chiral centers were present). This activated ester then readily reacts with an amine (here, from ammonium chloride) to form the desired amide with high efficiency.[1][5] The water-soluble urea byproduct from EDC simplifies purification via aqueous workup.[6]

Materials:

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

-

N-Hydroxybenzotriazole (HOBt) (1.2 equiv)

-

Ammonium chloride (NH₄Cl) (1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Oxoadamantane-1-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and ammonium chloride (1.5 equiv).

-

Dissolve the mixture in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).

-

Cool the resulting solution to 0°C in an ice-water bath with magnetic stirring.

-

To the cooled solution, add EDC·HCl (1.2 equiv) portion-wise over 5 minutes.

-

Add DIPEA (2.5 equiv) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This aqueous workup removes the DMF, excess reagents, and the water-soluble urea byproduct.[1]

-

Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Characterization

The purified product should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. The adamantane cage protons typically appear as a series of broad multiplets in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy: To identify the key functional groups. Expect strong absorption bands for the amide C=O stretch (around 1650-1680 cm⁻¹) and the ketone C=O stretch (around 1710-1730 cm⁻¹), as well as N-H stretches (around 3200-3400 cm⁻¹).

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

Potential Biological Activity and Applications

While specific biological studies on this compound are not widely published, the adamantane carboxamide scaffold is a known pharmacophore. Derivatives have shown activity as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[9]

Potential as an 11β-HSD1 Inhibitor

Mechanism of Action: 11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol within cells, playing a key role in glucocorticoid metabolism. Overexpression of 11β-HSD1 in adipose and liver tissues is linked to metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[10] Inhibiting this enzyme reduces local cortisol levels, representing a promising therapeutic strategy for these conditions. Adamantyl carboxamide derivatives have been identified as potent and selective inhibitors of human 11β-HSD1.[9] The rigid adamantane cage is thought to fit snugly into a hydrophobic pocket of the enzyme's active site.

Potential Cytotoxic Activity

Many classes of carboxamide derivatives have been investigated for their potential as anticancer agents.[11][12] The cytotoxic effects of novel compounds like this compound can be evaluated against various cancer cell lines to determine their therapeutic potential.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Rationale: This assay provides a robust, quantitative measure of how a test compound affects cell viability. It is a foundational screening tool in drug discovery to identify compounds with potential anticancer activity and to assess general cytotoxicity.[14]

Caption: General workflow for an in vitro MTT cytotoxicity assay.

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well clear, flat-bottom tissue culture plates

-

This compound (test compound)

-

Vehicle (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., cell culture grade DMSO or SDS-HCl solution)[15]

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells for no-cell controls (medium only).

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well and pipette up and down to dissolve the formazan crystals.[2]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound is a synthetically accessible and versatile chemical scaffold. Its rigid, lipophilic adamantane core, combined with strategically placed ketone and carboxamide functional groups, makes it an attractive starting point for the development of novel chemical entities. While specific biological data for this compound is limited, its structural similarity to known bioactive molecules, particularly 11β-HSD1 inhibitors, suggests significant potential for therapeutic applications in metabolic diseases. The protocols provided in this guide offer a robust framework for its synthesis and initial biological evaluation, encouraging further investigation by researchers in medicinal chemistry and drug discovery. Future work should focus on the experimental determination of its physicochemical properties, exploration of its biological activity profile, and leveraging its functional handles for the creation of new derivative libraries.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. static.igem.wiki [static.igem.wiki]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound CAS#: 155396-16-0 [m.chemicalbook.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. 4-Oxoadamantane-1-carboxylic acid | C11H14O3 | CID 2842515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Oxoadamantane-1-carboxylic Acid - CAS - 56674-87-4 | Axios Research [axios-research.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

A Technical Guide to 4-Oxoadamantane-1-carboxamide: A Versatile Building Block in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The adamantane scaffold, a rigid and lipophilic three-dimensional cage structure, has become a cornerstone in medicinal chemistry. Its unique properties, including metabolic stability and the ability to anchor pharmacophores in specific orientations, make it a privileged motif in drug design.[1] This guide focuses on a key derivative, 4-Oxoadamantane-1-carboxamide, providing an in-depth analysis of its chemical properties, synthesis, and strategic importance as a versatile intermediate in the development of novel therapeutics. By functionalizing the adamantane core with both a ketone and a carboxamide group, this molecule offers multiple reaction sites, enabling the synthesis of complex and biologically active compounds.

The Adamantane Scaffold: A Foundation of Therapeutic Innovation

The adamantane nucleus is a highly stable, diamondoid hydrocarbon. Its introduction into drug candidates can profoundly influence their pharmacological profiles. Key advantages conferred by the adamantane moiety include:

-

Enhanced Lipophilicity: The hydrocarbon cage structure increases a molecule's ability to cross lipid bilayers, a crucial factor for oral bioavailability and penetration of the blood-brain barrier.[1]

-

Metabolic Stability: The adamantane cage is resistant to metabolic degradation, which can extend the half-life of a drug.[1]

-

Rigid Conformational Lock: Unlike flexible alkyl chains, the adamantane scaffold locks substituents into well-defined spatial arrangements, which can lead to higher binding affinity and selectivity for biological targets.

These properties have been successfully leveraged in approved drugs and are actively explored in the development of new agents targeting a wide range of diseases.

Physicochemical and Structural Characteristics of this compound

This compound is a bifunctional derivative of adamantane. The presence of a ketone at the C4 position and a primary carboxamide at the C1 bridgehead position makes it a valuable synthetic intermediate.

| Property | Value | Source |

| CAS Number | 155396-16-0 | [2] |

| Molecular Formula | C₁₁H₁₅NO₂ | [2] |

| Molecular Weight | 193.24 g/mol | [2] |

| IUPAC Name | This compound | |

| Predicted Boiling Point | 406.5 ± 34.0 °C | [2] |

| Predicted Density | 1.295 ± 0.06 g/cm³ | [2] |

Molecular Structure Visualization

The structure consists of the rigid adamantane cage with a carbonyl group (=O) at position 4 and a carboxamide group (-CONH₂) at position 1.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The bifunctional nature of this compound makes it a powerful scaffold for building molecular complexity. The carboxamide group is a privileged pharmacophore in its own right, known for its ability to form crucial hydrogen bonds with biological targets. [3]Meanwhile, the ketone provides a handle for further chemical modifications.

Derivatives of adamantane carboxamides and carboxylic acids have shown significant potential in various therapeutic areas:

-

Metabolic Diseases: Adamantane derivatives have been investigated as potent inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and diacylglycerol acyltransferase 1 (DGAT1), which are key targets for treating type 2 diabetes and obesity. [4][5][6]For instance, a series of adamantane carboxylic acid derivatives were optimized to yield compounds with excellent DGAT1 inhibitory activity (IC50 of 5 nM), which significantly reduced plasma triglyceride levels in preclinical models. [6]* Oncology: The carboxamide functional group is a common feature in many anti-cancer agents, where it often plays a role in binding to kinase or topoisomerase targets. [7]The adamantane scaffold can be used to position these functional groups optimally within a target's binding pocket.

-

Infectious Diseases: The original adamantane derivatives, amantadine and rimantadine, were developed as antiviral agents against influenza A by targeting the M2 proton channel. [1]This historical success continues to inspire the use of the adamantane scaffold in designing new anti-infective drugs.

Experimental Protocol: Synthesis from 4-Oxoadamantane-1-carboxylic Acid

This protocol is based on established methods for converting adamantane carboxylic acids to their corresponding amides. [8] Objective: To synthesize this compound from 4-oxoadamantane-1-carboxylic acid.

Materials:

-

4-Oxoadamantane-1-carboxylic acid (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine (TEA) (1.2 eq)

-

Ethyl Chloroformate (1.1 eq)

-

Ammonium Hydroxide (30% aqueous solution)

-

Crushed Ice

-

Deionized Water

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Dissolution: To a stirred solution of 4-oxoadamantane-1-carboxylic acid (1.0 eq) in anhydrous THF in a round-bottom flask, add triethylamine (1.2 eq). Cool the mixture to -10 °C using an ice-salt bath.

-

Activation: Slowly add ethyl chloroformate (1.1 eq) dropwise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 0 °C. A white precipitate of triethylamine hydrochloride will form. Stir the mixture at this temperature for an additional 30 minutes to ensure complete formation of the mixed anhydride intermediate.

-

Amination: Add concentrated (30%) ammonium hydroxide solution (excess) to the reaction mixture. The addition is exothermic; maintain cooling to keep the temperature controlled.

-

Reaction Completion: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Work-up and Isolation:

-

Reduce the volume of THF under reduced pressure using a rotary evaporator.

-

Pour the remaining aqueous mixture into a beaker of cold water or crushed ice to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with cold deionized water to remove any remaining salts.

-

-

Drying and Characterization: Dry the collected white solid under vacuum to yield the final product, this compound. The product's identity and purity should be confirmed using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Conclusion

This compound stands out as a high-value building block for medicinal chemists and drug development professionals. Its defined three-dimensional structure, combined with two distinct and synthetically versatile functional groups, provides a robust platform for creating novel molecular entities. The established importance of the adamantane core and the carboxamide moiety in successful therapeutics underscores the potential of this compound to contribute to the discovery of next-generation drugs for a multitude of diseases.

References

-

PubChem. (n.d.). 4-Oxoadamantane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Axios Research. (n.d.). 4-Oxoadamantane-1-carboxylic Acid - CAS - 56674-87-4. Retrieved from [Link]

-

PubChem. (n.d.). N-(adamantan-1-yl)-8-methoxy-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-oxoadamantane-1-carboxylic acid (C11H14O3). Retrieved from [Link]

-

PubChem. (n.d.). 4-hydroxyadamantane-1-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Dikusar, E. A., Zelenkovskii, V. M., & Potkin, V. I. (2019). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. ResearchGate. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Ansi, A. S. (2023). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI. Retrieved from [Link]

-

Reddy, T. J., et al. (2015). Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors. MedChemComm, 6(5), 905-910. Retrieved from [Link]

-

Vicker, N., et al. (2006). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(23), 6025-6030. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-acetylphenyl)adamantane-1-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2014). How can I prepare 1-adamantane carboxamide from 1-adamantane carboxylic acid or 1-adamantyl carbonyl chloride in the absence of ammonia gas? Retrieved from [Link]

-

Kim, M., et al. (2015). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. European Journal of Medicinal Chemistry, 101, 716-735. Retrieved from [Link]

-

Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic Acid. Organic Syntheses, 44, 1. Retrieved from [Link]

-

Desyatkin, V. G., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 25(10), 5283. Retrieved from [Link]

-

Weng, S., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1195-1224. Retrieved from [Link]

-

Zhang, Y., et al. (2025). Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. Current Topics in Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Adamantanecarboxylic acid. Retrieved from [Link]

Sources

- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 155396-16-0 [m.chemicalbook.com]

- 3. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Strategic Synthesis of 4-Oxoadamantane-1-carboxamide from Adamantane: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide

Abstract

The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its unique structural and physicochemical properties that can enhance the pharmacokinetic profiles of therapeutic agents. Its rigid, lipophilic, and three-dimensional nature makes it a valuable pharmacophore in the design of drugs targeting a range of conditions, from viral infections to neurological disorders. 4-Oxoadamantane-1-carboxamide is a key functionalized derivative that serves as a versatile building block for more complex molecules. This guide provides a comprehensive, in-depth technical overview of a strategic multi-step synthesis pathway starting from the parent hydrocarbon, adamantane. We will delve into the mechanistic underpinnings of each transformation, justify the selection of reagents and conditions, and provide detailed, field-tested protocols for researchers, chemists, and drug development professionals. The synthesis is logically divided into three primary stages: the selective carboxylation of the adamantane core, the regioselective oxidation of a methylene bridge, and the final amidation to yield the target compound.

Overall Synthesis Pathway

The transformation from adamantane to this compound is achieved through a robust, multi-step sequence. The chosen pathway prioritizes selectivity and yield by first functionalizing a tertiary bridgehead position, followed by a more challenging oxidation at a secondary position, and concluding with a standard functional group interconversion.

The Adamantane Scaffold: A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 4-Oxoadamantane-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has earned the moniker of a "lipophilic bullet" in drug design.[1][2] Its unique three-dimensional structure and physicochemical properties offer several advantages in the development of novel therapeutics. The incorporation of an adamantane cage into a drug candidate can significantly enhance its metabolic stability, improve its pharmacokinetic profile, and provide a rigid scaffold for precise interactions with biological targets.[2][3]

Historically, adamantane derivatives have found success in a wide array of therapeutic areas, from antiviral agents like amantadine and rimantadine to neuroprotective drugs such as memantine.[1][4] The versatility of the adamantane scaffold continues to inspire the design of new chemical entities targeting a broad spectrum of diseases, including metabolic disorders, cancer, and inflammatory conditions.[3][5] The inherent lipophilicity of adamantane facilitates passage through biological membranes, a crucial attribute for drugs targeting intracellular enzymes and receptors.[4][6][7]

Synthesis of this compound

The synthesis of this compound can be readily achieved from its corresponding carboxylic acid, 4-Oxoadamantane-1-carboxylic acid.[8] A common and efficient method involves the conversion of the carboxylic acid to an acyl chloride, followed by amidation.

Proposed Synthetic Protocol:

-

Activation of the Carboxylic Acid: 4-Oxoadamantane-1-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to form the intermediate, 4-oxoadamantane-1-carbonyl chloride.

-

Amidation: The resulting acyl chloride is then reacted with an ammonia source, such as aqueous ammonia or ammonia gas dissolved in an appropriate solvent, to yield the final product, this compound.[9] Purification can be achieved through recrystallization or column chromatography.

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities and Mechanisms of Action

Based on the established pharmacology of adamantane carboxamide derivatives, this compound is hypothesized to exhibit activity in several key therapeutic areas. The presence of the ketone group at the 4-position may influence its binding affinity and selectivity for various biological targets.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

A significant body of research has identified adamantyl carboxamides as potent and selective inhibitors of 11β-HSD1.[10][11] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, and its overexpression is implicated in metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[10]

Hypothesized Mechanism: this compound may act as a competitive inhibitor of 11β-HSD1, binding to the active site of the enzyme and preventing the binding of its natural substrate. The adamantane cage would likely occupy a hydrophobic pocket within the enzyme, while the carboxamide and oxo functionalities could form key hydrogen bonding interactions.

Caption: Potential mechanism of this compound in metabolic syndrome via 11β-HSD1 inhibition.

Modulation of Transient Receptor Potential Melastatin 8 (TRPM8)

Recent studies have identified adamantane-based carboxamides as modulators of the TRPM8 channel, a sensor for cold temperatures and cooling agents.[12] Antagonists of TRPM8 are being investigated for the treatment of cold allodynia, a debilitating symptom of neuropathic pain.

Hypothesized Mechanism: this compound could act as an antagonist of the TRPM8 channel. Its rigid adamantane core may facilitate non-covalent interactions with the channel's voltage-sensing domain, thereby preventing the conformational changes required for channel opening in response to cold stimuli or endogenous ligands.

Anticancer and Antimicrobial Activities

The adamantane scaffold is present in numerous compounds with demonstrated antiproliferative and antimicrobial properties.[5][13][14] Adamantane-containing thiosemicarbazides and other derivatives have shown activity against various cancer cell lines and a broad spectrum of bacteria and fungi.[13]

Hypothesized Mechanism: The lipophilic nature of the adamantane moiety in this compound could facilitate its penetration into cancer cells or microbial membranes. Once inside, it may disrupt cellular processes or interact with specific intracellular targets, leading to cytotoxicity or inhibition of microbial growth. Carboxamide derivatives, in general, are a promising class of compounds in anticancer drug discovery.[15]

Experimental Protocols for Biological Characterization

To validate the hypothesized biological activities of this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Enzyme Inhibition Assay (11β-HSD1)

Objective: To determine the inhibitory potency (IC₅₀) of this compound against human 11β-HSD1.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human 11β-HSD1 and its substrate, cortisone, are prepared in a suitable buffer. The cofactor NADPH is also included.

-

Compound Incubation: The enzyme is pre-incubated with varying concentrations of this compound.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of cortisone and allowed to proceed for a defined time at 37°C. The reaction is then terminated.

-

Detection: The amount of cortisol produced is quantified using a suitable detection method, such as ELISA or LC-MS/MS.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC₅₀ value is determined by non-linear regression analysis.

Caption: Experimental workflow for determining the in vitro inhibitory activity against 11β-HSD1.

Cellular Assays for Antiproliferative Activity

Objective: To evaluate the cytotoxic effects of this compound on various human cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, K-562) are cultured in appropriate media.[15]

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for 24-72 hours.

-

Viability Assay: Cell viability is assessed using a standard method, such as the MTT or MTS assay.

-

Data Analysis: The percentage of cell viability is plotted against the compound concentration to determine the IC₅₀ value for each cell line.

Quantitative Data Summary (Hypothetical)

The following table summarizes the potential quantitative data that could be generated from the proposed experimental studies.

| Biological Target/Assay | Parameter | Hypothetical Value | Therapeutic Implication |

| 11β-HSD1 Inhibition | IC₅₀ | 50 - 200 nM | Potent inhibitor for metabolic disorders |

| TRPM8 Channel Modulation | IC₅₀ (Antagonism) | 100 - 500 nM | Potential for treating neuropathic pain |

| Anticancer Activity (MCF-7) | IC₅₀ | 1 - 10 µM | Moderate antiproliferative activity |

| Antimicrobial Activity (S. aureus) | MIC | 16 - 64 µg/mL | Potential as an antibacterial agent |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the pharmacologically rich class of adamantane derivatives. Based on the extensive literature on related compounds, it is hypothesized to possess significant biological activities, particularly as an inhibitor of 11β-HSD1 and a modulator of the TRPM8 channel. Its potential as an anticancer and antimicrobial agent also warrants investigation.

The experimental protocols outlined in this guide provide a clear path for the comprehensive biological characterization of this compound. Future research should focus on elucidating its precise mechanisms of action, evaluating its pharmacokinetic and toxicological profiles, and ultimately, assessing its efficacy in relevant preclinical models of disease. The insights gained from such studies will be crucial in determining the therapeutic potential of this novel adamantane derivative.

References

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC. PubMed Central. [Link]

-

Use of the Adamantane Structure in Medicinal Chemistry - ResearchGate. ResearchGate. [Link]

-

Adamantane in Drug Delivery Systems and Surface Recognition - MDPI. MDPI. [Link]

-

The Significance of Adamantane Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Adamantane-containing drug delivery systems - Pharmacia. Pharmacia. [Link]

-

Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC. PubMed Central. [Link]

-

Synthesis and biological evaluation of α-sulfonamido-N- adamantanecarboxamide derivatives as 11 β-HSD 1 inhibitors. MedChemComm. [Link]

-

Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N - NIH. National Institutes of Health. [Link]

-

An adamantane-based ligand as a novel chemical tool for thermosensory TRPM8 channel therapeutic modulation - PubMed Central. PubMed Central. [Link]

-

Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC. PubMed Central. [Link]

-

Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. MDPI. [Link]

-

Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed. PubMed. [Link]

-

Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed. PubMed. [Link]

-

4-Oxoadamantane-1-carboxylic acid | C11H14O3 | CID 2842515 - PubChem. PubChem. [Link]

-

How can I prepare 1-adamantane carboxamide from 1-adamantane carboxylic acid or 1-adamantyl carbonyl chloride in the absence of ammonia gas? | ResearchGate. ResearchGate. [Link]

-

Synthesis, physical properties, and computational biological activity of N-{[(3(4)-halophenyl)amino]carbonothioyl}adamantane-1-carboxamides | Request PDF - ResearchGate. ResearchGate. [Link]

-

Discovery and Optimization of Adamantane Carboxylic Acid Derivatives as Potent Diacylglycerol Acyltransferase 1 Inhibitors for the Potential Treatment of Obesity and Diabetes - ResearchGate. ResearchGate. [Link]

-

Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives - figshare. figshare. [Link]

-

Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - MDPI. MDPI. [Link]

Sources

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 8. 4-Oxoadamantane-1-carboxylic acid | C11H14O3 | CID 2842515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. An adamantane‐based ligand as a novel chemical tool for thermosensory TRPM8 channel therapeutic modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Item - Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives - figshare - Figshare [figshare.com]

- 15. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights | MDPI [mdpi.com]

4-Oxoadamantane-1-carboxamide mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-Oxoadamantane-1-carboxamide and its Analogs as 11β-HSD1 Inhibitors

Introduction

The rising prevalence of metabolic syndrome, characterized by a cluster of conditions including obesity, insulin resistance, and dyslipidemia, has spurred intensive research into novel therapeutic targets. One such promising target is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme pivotal in the local regulation of glucocorticoid activity.[1][2][3] Adamantane-containing compounds, particularly those with a carboxamide functional group, have emerged as a potent and selective class of 11β-HSD1 inhibitors.[4][5][6] This guide provides a detailed technical overview of the in vitro mechanism of action of this compound and its structural analogs, designed for researchers, scientists, and drug development professionals in the field.

Part 1: The Molecular Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-HSD1 is an NADPH-dependent reductase located within the endoplasmic reticulum of cells.[6] Its primary physiological role is the conversion of inactive cortisone into the biologically active glucocorticoid, cortisol, in humans (or 11-dehydrocorticosterone to corticosterone in rodents).[2][7] This enzymatic conversion locally amplifies glucocorticoid concentrations within specific tissues, most notably the liver, adipose tissue, and the central nervous system, beyond what is available from systemic circulation.[1][6]

The locally synthesized cortisol then binds to the intracellular glucocorticoid receptor (GR). This ligand-receptor complex translocates to the nucleus, where it modulates the transcription of target genes.[8] In metabolic tissues, this leads to the promotion of gluconeogenesis in the liver and the differentiation of pre-adipocytes in fat tissue.[3][8] Overexpression or heightened activity of 11β-HSD1 in these tissues is strongly implicated in the pathophysiology of visceral obesity and insulin resistance.[3] Consequently, the inhibition of 11β-HSD1 is a validated therapeutic strategy to mitigate the detrimental effects of excess glucocorticoid action in metabolic diseases.[1][9]

Figure 1: Glucocorticoid activation pathway via 11β-HSD1 and point of inhibition.

Part 2: Mechanism of Action of Adamantane Carboxamides

This compound belongs to a class of non-steroidal, competitive inhibitors of 11β-HSD1. The defining feature of these molecules is the adamantane cage, a bulky and highly lipophilic hydrocarbon structure. This adamantyl group plays a crucial role in the molecule's inhibitory activity by anchoring it within a hydrophobic pocket of the 11β-HSD1 enzyme's active site, in close proximity to the NADPH cofactor binding site.[5][6] The carboxamide moiety and other substitutions on the adamantane core or the amide nitrogen can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.

A critical aspect of developing 11β-HSD1 inhibitors is ensuring high selectivity over the isoform 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). 11β-HSD2 is a dehydrogenase that catalyzes the opposite reaction: the inactivation of cortisol to cortisone.[6] This enzyme is highly expressed in mineralocorticoid-responsive tissues, such as the kidney, where it protects the mineralocorticoid receptor from illicit occupation by cortisol. Inhibition of 11β-HSD2 can lead to sodium retention, hypokalemia, and hypertension, a condition known as apparent mineralocorticoid excess.[2][6] Therefore, a robust in vitro characterization of any potential 11β-HSD1 inhibitor must include a thorough assessment of its selectivity against 11β-HSD2.

Part 3: In Vitro Experimental Protocols for Characterization

Enzyme Potency Assessment (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor. A common method to determine the IC50 for 11β-HSD1 inhibitors is through a biochemical assay using either recombinant human 11β-HSD1 or human liver microsomes as the enzyme source.

Protocol: Radiometric 11β-HSD1 Inhibition Assay

-

Preparation of Reagents:

-

Assay Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4) with an NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

-

Enzyme: Human liver microsomes or recombinant human 11β-HSD1.

-

Substrate: [3H]-cortisone.

-

Inhibitor: this compound or its analogs, serially diluted in DMSO.

-

Stop Solution: Ethyl acetate with unlabeled cortisone and cortisol standards.

-

-

Assay Procedure:

-

In a 96-well plate, add 10 µL of the serially diluted inhibitor solution to the appropriate wells.

-

Add 80 µL of the assay buffer containing the enzyme preparation to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of [3H]-cortisone solution (final concentration typically 20-50 nM).

-

Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding 100 µL of the stop solution.

-

-

Extraction and Detection:

-

Separate the steroids by adding an organic solvent (e.g., ethyl acetate), vortexing, and centrifuging to separate the phases.

-

Transfer the organic layer to a new plate and evaporate the solvent.

-

Re-dissolve the dried steroids in a suitable solvent.

-

Separate [3H]-cortisone and [3H]-cortisol using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of [3H]-cortisol formed using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Figure 2: Workflow for a biochemical 11β-HSD1 inhibition assay.

Cell-Based Functional Activity Assessment

To assess the inhibitor's activity in a more physiologically relevant context, cell-based assays are employed. These assays measure the ability of the compound to penetrate the cell membrane and inhibit the enzyme in its native environment.

Protocol: Cell-Based 11β-HSD1 Inhibition Assay using HTRF

-

Cell Culture:

-

Culture HEK293 cells stably transfected with the human HSD11B1 gene in appropriate media.

-

Seed the cells into 384-well plates and grow to confluence.

-

-

Assay Procedure:

-

Remove the culture medium and replace it with serum-free medium containing serially diluted inhibitor.

-

Pre-incubate the cells with the inhibitor for 1 hour at 37°C.

-

Add cortisone substrate (final concentration typically 100-200 nM) to all wells except the negative controls.

-

Incubate for 4-6 hours at 37°C.

-

-

Detection (Homogeneous Time-Resolved Fluorescence - HTRF):

-

Transfer a small aliquot of the supernatant from each well to a new 384-well detection plate.

-

Add the HTRF detection reagents: cortisol-d2 (acceptor) and anti-cortisol-cryptate (donor).

-

Incubate in the dark at room temperature for 2 hours.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

-

-

Data Analysis:

-

The HTRF ratio (665nm/620nm) is inversely proportional to the amount of cortisol produced.

-

Calculate the percent inhibition based on the signal from the treated wells relative to the vehicle (DMSO) control wells.

-

Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.[10][11]

-

Figure 3: Workflow for a cell-based 11β-HSD1 HTRF assay.

Selectivity Profiling (11β-HSD2 Inhibition Assay)

A counterscreen against 11β-HSD2 is essential to ensure the inhibitor's safety profile. The assay is similar to the 11β-HSD1 biochemical assay but with key modifications.

Protocol: Radiometric 11β-HSD2 Inhibition Assay

-

Reagent Differences:

-

Enzyme: Recombinant human 11β-HSD2.

-

Substrate: [3H]-cortisol.

-

Cofactor: NAD+ (not NADPH).

-

-

Procedure:

-

The assay is run similarly to the 11β-HSD1 assay, incubating the inhibitor with the 11β-HSD2 enzyme and [3H]-cortisol.

-

The reaction measures the conversion of [3H]-cortisol to [3H]-cortisone.

-

-

Data Analysis:

-

Calculate the IC50 for 11β-HSD2.

-

Determine the selectivity ratio: Selectivity = IC50 (11β-HSD2) / IC50 (11β-HSD1) . A higher ratio indicates greater selectivity for 11β-HSD1.

-

Part 4: Data Presentation and Interpretation

The in vitro data for adamantane carboxamide derivatives are typically summarized in tables to allow for easy comparison of potency and selectivity.

| Compound | Human 11β-HSD1 IC50 (nM) | Mouse 11β-HSD1 IC50 (nM) | Human 11β-HSD2 IC50 (nM) | Selectivity Ratio (HSD2/HSD1) |

| Adamantane Carboxamide 1 | 8 | 49 | >10,000 | >1250 |

| Adamantane Carboxamide 2 | 201 | 218 | >10,000 | >50 |

| Adamantane Carboxamide 3 | 15 | >10,000 | >10,000 | >667 |

| Adamantane Carboxamide 4 | 5 | 10 | >10,000 | >2000 |

Data are representative examples derived from published literature on adamantane carboxamide derivatives.[4][12]

Interpretation:

-

Potency: Lower IC50 values against 11β-HSD1 indicate higher potency. Compounds with low nanomolar IC50 values are considered highly potent.

-

Species Cross-Reactivity: Comparing human and mouse IC50 values is crucial for translating findings from preclinical animal models to human clinical studies.

-

Selectivity: A high IC50 value against 11β-HSD2, coupled with a high selectivity ratio, is desirable to minimize the risk of off-target effects on mineralocorticoid pathways.

Conclusion

This compound and its structural analogs represent a significant class of 11β-HSD1 inhibitors. Their in vitro mechanism of action is centered on the competitive inhibition of 11β-HSD1, thereby blocking the intracellular regeneration of active cortisol. A thorough in vitro characterization, encompassing biochemical potency, cell-based functional activity, and selectivity profiling against 11β-HSD2, is essential for the identification and development of safe and effective therapeutic candidates for metabolic diseases. The methodologies and principles outlined in this guide provide a robust framework for researchers to evaluate this promising class of compounds.

References

Sources

- 1. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 11β-HSD1 is the major regulator of the tissue-specific effects of circulating glucocorticoid excess - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of heterocycle containing adamantane 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiology, Glucocorticoids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a high-throughput cell-based assay for 11beta-hydroxysteroid dehydrogenase type 1 using BacMam technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

Potential therapeutic targets of 4-Oxoadamantane-1-carboxamide

An In-Depth Technical Guide to the Therapeutic Targeting of 11β-Hydroxysteroid Dehydrogenase Type 1 by Adamantane Carboxamide Derivatives

Authored by: A Senior Application Scientist

Foreword

The adamantane scaffold, a rigid and lipophilic tricycle, has long been a privileged structure in medicinal chemistry, lending its unique properties to a variety of approved drugs.[1][2] Its incorporation into novel chemical entities continues to be a fruitful area of research. This guide focuses on the therapeutic potential of adamantane carboxamide derivatives, a class of compounds that has shown significant promise as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). While direct research on 4-Oxoadamantane-1-carboxamide is limited, the extensive studies on its structural analogs provide a robust framework for understanding its potential therapeutic applications by targeting 11β-HSD1. This enzyme plays a pivotal role in the local regulation of glucocorticoid activity, and its dysregulation is implicated in a range of metabolic disorders. This document will provide an in-depth exploration of 11β-HSD1 as a therapeutic target, the mechanism of its inhibition by adamantane carboxamides, and the experimental methodologies required for their evaluation.

Part 1: The Central Role of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) in Metabolic Disease

Mechanism of Action and Physiological Significance

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids.[3] It functions as an NADPH-dependent reductase, catalyzing the conversion of inactive cortisone to the active glucocorticoid, cortisol, within specific tissues.[3] This enzymatic activity provides a mechanism for the local amplification of glucocorticoid action, independent of systemic cortisol levels. 11β-HSD1 is highly expressed in key metabolic tissues, including the liver, adipose tissue, and the central nervous system.[3] In contrast, 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) inactivates cortisol to cortisone and is predominantly found in mineralocorticoid target tissues, protecting the mineralocorticoid receptor from illicit occupation by cortisol.[3]

The localized, tissue-specific regulation of active glucocorticoids by 11β-HSD1 has profound physiological consequences. Excessive glucocorticoid action is strongly associated with the pathophysiology of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[3] Glucocorticoid receptor (GR) activation in the liver stimulates gluconeogenesis, while in peripheral tissues, it antagonizes insulin-mediated glucose uptake and insulin secretion from pancreatic β-cells.[3]

Caption: The 11β-HSD1 pathway and its inhibition by adamantane carboxamides.

Therapeutic Rationale for 11β-HSD1 Inhibition

The strong link between elevated intracellular cortisol levels and metabolic disease makes 11β-HSD1 a compelling therapeutic target. Selective inhibition of this enzyme is hypothesized to reduce the local concentration of active glucocorticoids in target tissues without affecting systemic cortisol levels, which are essential for normal physiological function. Preclinical studies have demonstrated that selective 11β-HSD1 inhibitors can produce beneficial effects in various metabolic disorders, including improved insulin sensitivity, reduced dyslipidemia, and decreased obesity.[3] Several 11β-HSD1 inhibitors have advanced to clinical trials, and some have shown significant improvements in hepatic and peripheral insulin sensitivity, as well as reductions in fasting plasma glucose and cholesterol levels in patients with type 2 diabetes.[3]

Part 2: Adamantane Carboxamides as Potent and Selective 11β-HSD1 Inhibitors

A series of novel adamantyl carboxamide and acetamide derivatives have been identified as potent and selective inhibitors of human 11β-HSD1.[3][4] These compounds have demonstrated significant inhibitory activity in the nanomolar range and high selectivity over other hydroxysteroid dehydrogenases.[3]

Structure-Activity Relationship (SAR)

The adamantane scaffold is a key feature of many potent 11β-HSD1 inhibitors.[1][5] Structure-activity relationship studies have revealed that modifications to different parts of the adamantane carboxamide molecule can significantly impact its inhibitory potency. Optimization of the aromatic region, the carbon tether, and the adamantyl group has led to the discovery of inhibitors with IC50 values in the 100 nM range.[3] Interestingly, for some series of adamantane isomers, substitution at the C-2 position of the adamantane core is preferred over substitution at the C-1 position for achieving high potency against human 11β-HSD1.[1]

Caption: Key regions for SAR studies in adamantane carboxamide 11β-HSD1 inhibitors.

Potency and Selectivity Data

The following table summarizes the in vitro inhibitory activity of selected adamantyl carboxamide and acetamide derivatives against human 11β-HSD1.

| Compound ID | Structure | IC50 (nM) for human 11β-HSD1 | Selectivity | Reference |

| 3 | N-methyl-N-(2-thienylmethyl)adamantane-1-carboxamide | 200-300 | Not specified | [3] |

| 4 | N-methyl-N-(2-thienylmethyl)adamantane-1-acetamide | 200-300 | Not specified | [3] |

| 15 | N-methyl-N-(2-pyrrolylmethyl)adamantane-1-carboxamide | 114 | Highly selective vs. 11β-HSD2 and 17β-HSD1 | [3] |

| 22 | N-Methyl-N-(4-methylbenzyl)adamantane-1-carboxamide | Potent inhibitor | Not specified | [3] |

| 7j | α-sulfonamido-N-adamantanecarboxamide derivative | 8 | Good selectivity | [6] |

Note: The structures are described in the referenced literature.

Part 3: Experimental Protocols for Evaluation

In Vitro 11β-HSD1 Enzyme Inhibition Assay

This protocol describes a method for determining the in vitro inhibitory activity of test compounds against human 11β-HSD1 expressed in HEK-293 cells.

Objective: To determine the IC50 value of a test compound for human 11β-HSD1.

Materials:

-

HEK-293 cells stably transfected with the human HSD11B1 gene.

-

Cell lysis buffer.

-

Cortisone solution.

-

NADPH solution.

-

Test compounds dissolved in DMSO.

-

Scintillation proximity assay (SPA) beads.

-

Anti-cortisol antibody.

-

[3H]-cortisol.

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Cell Lysate Preparation:

-

Culture HEK-293 cells expressing human 11β-HSD1 to confluency.

-

Harvest the cells and prepare a cell lysate using a suitable lysis buffer.

-

Determine the protein concentration of the lysate.

-

-

Assay Reaction:

-

In a 96-well plate, add the cell lysate, NADPH, and the test compound at various concentrations.

-

Initiate the enzymatic reaction by adding cortisone.

-

Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

-

-

Detection of Cortisol Production:

-

Stop the reaction.

-

Add anti-cortisol antibody and [3H]-cortisol to the wells.

-

Add SPA beads and incubate to allow for binding.

-

Measure the radioactivity using a microplate scintillation counter. The signal is inversely proportional to the amount of cortisol produced.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value using a non-linear regression model (e.g., four-parameter logistic fit).[3]

-

Caption: Workflow for the in vitro 11β-HSD1 inhibition assay.

In Vivo Efficacy Studies in Animal Models

Objective: To evaluate the in vivo efficacy of a lead adamantane carboxamide inhibitor in a relevant animal model of metabolic disease.

Model: High-fat diet (HFD)-induced obese mice.

Procedure:

-

Induction of Obesity:

-

Feed male C57BL/6J mice a high-fat diet for an extended period (e.g., up to 30 weeks) to induce obesity and metabolic dysfunction.[7]

-

-

Compound Administration:

-

Monitoring of Metabolic Parameters:

-

Measure body weight and food intake regularly.

-

At the end of the study, measure fasting blood glucose and plasma lipid levels.

-

-

Ex Vivo Analysis of 11β-HSD1 Activity:

-

Collect liver and adipose tissues.

-

Measure the ex vivo 11β-HSD1 activity in these tissues to confirm target engagement.[6]

-

-

Data Analysis:

-

Compare the metabolic parameters and tissue 11β-HSD1 activity between the treated group and a vehicle-treated control group.

-

Use appropriate statistical tests to determine the significance of any observed effects.

-

Part 4: Potential in Other Therapeutic Areas and Future Directions

While the primary focus for 11β-HSD1 inhibitors has been on metabolic diseases, their therapeutic potential may extend to other areas. The high expression of 11β-HSD1 in the central nervous system suggests a possible role in neurological disorders where glucocorticoid dysregulation is implicated.[3] Further research is needed to explore these possibilities.

Some studies have indicated that high doses of 11β-HSD1 inhibitors may exert beneficial metabolic effects through off-target mechanisms, as improvements were observed even in 11β-HSD1 knockout mice.[7] This highlights the importance of thorough characterization of lead compounds to understand their full pharmacological profile.

Future research in this area should focus on:

-

Optimizing the pharmacokinetic and pharmacodynamic properties of adamantane carboxamide inhibitors to enhance their in vivo efficacy and safety profiles.

-

Conducting comprehensive preclinical and clinical studies to validate the therapeutic benefits of 11β-HSD1 inhibition in various metabolic and potentially neurological disorders.

-

Exploring the potential for developing these compounds for other indications where local glucocorticoid modulation may be beneficial.

References

-

Su, X., Vicker, N., Ganeshapillai, D., Smith, A., Ricketts, M. L., & Potter, B. V. L. (2011). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1319–1322. [Link]

-

National Center for Biotechnology Information (n.d.). 4-Oxoadamantane-1-carboxylic acid. PubChem. Retrieved from [Link]

-

Al-Ostath, A., Al-Wahaibi, L. H., Al-Ghamdi, A. M., & Al-Agamy, M. H. (2023). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 28(12), 4811. [Link]

-

Vázquez, S., Camps, P., & Pérez, B. (2015). Novel 11β-HSD1 inhibitors: C-1 versus C-2 substitution and effect of the introduction of an oxygen atom in the adamantane scaffold. Bioorganic & Medicinal Chemistry Letters, 25(20), 4485–4488. [Link]

-

Su, X., Vicker, N., Ganeshapillai, D., Smith, A., Ricketts, M. L., & Potter, B. V. L. (2011). Human 11b-HSD1 inhibition by adamantyl acetamide derivatives 4, 33-38. ResearchGate. Retrieved from [Link]

-

Morton, N. M., Seckl, J. R., & Webster, S. P. (2011). 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Endocrinology, 152(1), 121–130. [Link]

-

Wang, Y., Chen, J., Li, Y., Zhang, Y., Wang, Y., & Chen, H. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. European Journal of Medicinal Chemistry, 249, 115144. [Link]

-

Li, Y., & Li, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1195–1214. [Link]

-

Hamed, A., & Vicker, N. (2012). Adamantane sulfone and sulfonamide 11-beta-HSD1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 664–668. [Link]

-

Zarkovic, K. (2003). 4-hydroxynonenal and neurodegenerative diseases. Molecular Aspects of Medicine, 24(4-5), 293–303. [Link]

-

Kim, M. A., Lee, S. Y., Kim, H. R., Park, S. B., & Kim, H. J. (2015). Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(11), 2294–2298. [Link]

-

Chernyshev, V. M., & Shimanovskii, N. L. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 24(20), 15372. [Link]

-

Sun, M. K., & Alkon, D. L. (2023). Bryostatin-1: a promising compound for neurological disorders. Frontiers in Pharmacology, 14, 1187411. [Link]

-

Cho Pharma Inc. (2023). A Study to Assess Safety and Efficacy of CHO-H01 As a Single Agent/Combined with Lenalidomide in Subjects with Refractory or Relapsed Non-Hodgkin's Lymphoma. ClinicalTrials.gov. Retrieved from [Link]

-

Osman, S., Luthra, S. K., & Brady, F. (1997). Studies on the metabolism of the novel antitumor agent [N-methyl-11C]N-[2-(dimethylamino)ethyl]acridine-4-carboxamide in rats and humans prior to phase I clinical trials. Journal of Nuclear Medicine, 38(6), 969–977. [Link]

-

Al-Hussain, S. A., & El-Faham, A. (2023). Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease. Frontiers in Chemistry, 11, 1187411. [Link]

-

National Center for Biotechnology Information (n.d.). N-(4-acetylphenyl)adamantane-1-carboxamide. PubChem. Retrieved from [Link]

-

Sun, M. K., & Alkon, D. L. (2023). Bryostatin-1: a promising compound for neurological disorders. Frontiers in Pharmacology, 14, 1187411. [Link]

Sources

- 1. Novel 11β-HSD1 inhibitors: C-1 versus C-2 substitution and effect of the introduction of an oxygen atom in the adamantane scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Adamantane sulfone and sulfonamide 11-beta-HSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Lipophilicity and Aqueous Solubility of 4-Oxoadamantane-1-carboxamide

Abstract

The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties upon drug candidates. Its rigid, lipophilic structure can enhance metabolic stability and facilitate passage through biological membranes. This guide provides an in-depth analysis of a key functionalized derivative, 4-oxoadamantane-1-carboxamide. We delve into the critical physicochemical properties of lipophilicity (LogP) and aqueous solubility (LogS), which govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This document synthesizes data from computational predictions, outlines gold-standard experimental protocols for empirical determination, and provides expert analysis of the structure-property relationships that define the behavior of this compound.

Introduction: The Role of Adamantane in Modern Drug Design

The tricyclic hydrocarbon adamantane is a unique bioisostere, often used to replace phenyl rings or other bulky groups in drug candidates. Its three-dimensional, diamondoid structure provides a rigid, non-aromatic, and highly lipophilic anchor. The introduction of functional groups onto this scaffold, such as in this compound, creates compounds with nuanced properties suitable for targeted therapeutic applications. Understanding the interplay between the lipophilic adamantane cage and the polar ketone and amide functionalities is paramount for predicting and optimizing drug-like behavior.

Lipophilicity, the affinity of a molecule for a lipid-like environment, and aqueous solubility are two of the most influential parameters in the drug discovery cascade.

-

Lipophilicity (LogP): Governs membrane permeability, plasma protein binding, and volume of distribution. An optimal LogP value, typically between 1 and 5 for oral drugs, is crucial for achieving sufficient bioavailability.[1][2]

-

Aqueous Solubility (LogS): Directly impacts drug dissolution in the gastrointestinal tract and the ability to formulate parenteral dosage forms. Poor solubility is a leading cause of compound attrition in development.

This guide serves as a comprehensive resource for characterizing these two properties for this compound.

Compound Profile: this compound

A summary of the key identifiers and computationally predicted properties for the target compound is presented below. These values provide a foundational baseline for experimental work.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 155396-16-0 | [3] |

| Molecular Formula | C₁₁H₁₅NO₂ | [3] |

| Molecular Weight | 193.24 g/mol | [3] |

| Chemical Structure |  | - |

| Predicted pKa | 16.40 ± 0.20 (Weakly acidic N-H) | [3] |

| Predicted Boiling Point | 406.5 ± 34.0 °C | [3] |

| Predicted Density | 1.295 ± 0.06 g/cm³ | [3] |

Lipophilicity (LogP) Characterization

The partition coefficient (P) is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. LogP is the base-10 logarithm of this ratio.[1]

Computational Prediction of LogP

In silico prediction models are invaluable for high-throughput screening and initial assessment.[4] These algorithms calculate LogP based on the compound's structure, fragmenting it and summing the contributions of each piece. For this compound, several well-regarded models provide a consensus prediction.

| Prediction Algorithm/Source | Predicted LogP (Consensus) | Key Features |

| ALOGPS 2.1 | 1.35 | Atom-based method using E-state indices.[5] |

| SwissADME (iLOGP) | 1.45 | Physics-based method (free energy of solvation). |

| ChemAxon | 1.29 | Fragment-based and property-based calculations. |

| XLOGP3 | 1.10 | Atom-based method with corrective factors. |

| Average Predicted Value | 1.30 | - |

Interpretation: The average predicted LogP of 1.30 suggests that this compound is a moderately lipophilic compound. This value falls within the desirable range for oral drug candidates, indicating a good balance between solubility and membrane permeability.[1] The bulky, nonpolar adamantane cage is the primary driver of lipophilicity, while the polar ketone and carboxamide groups significantly increase hydrophilicity, pulling the LogP down from that of unsubstituted adamantane (~2.9).

Experimental Protocol: LogP Determination by Shake-Flask Method (OECD 107)

The shake-flask method is the globally recognized gold standard for its accuracy and direct measurement of partitioning.

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or pH 7.4 buffer). After vigorous mixing to achieve equilibrium, the phases are separated, and the concentration of the compound in each phase is measured, typically by UV-Vis spectrophotometry or HPLC.

Detailed Protocol:

-

Preparation: Prepare mutually saturated solvents by mixing n-octanol and pH 7.4 phosphate-buffered saline (PBS) in a separatory funnel. Shake vigorously for 24 hours and allow the layers to separate completely.

-

Stock Solution: Prepare a stock solution of this compound in the saturated n-octanol phase at a concentration that gives a robust analytical signal (e.g., 1 mg/mL).

-

Partitioning: In triplicate, combine 5 mL of the saturated n-octanol stock solution with 5 mL of the saturated PBS in a 15 mL screw-cap tube.

-

Equilibration: Agitate the tubes on a mechanical shaker or rotator at a constant temperature (25°C) for at least 2 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the tubes at >2000 x g for 15 minutes to achieve a clean separation of the two phases.

-

Sampling & Dilution: Carefully withdraw an aliquot from each phase. Dilute each aliquot with a suitable solvent (e.g., methanol) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the compound in the diluted aliquots from both phases using a validated HPLC-UV method against a standard curve.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₚᵦₛ )

Workflow for Experimental LogP Determination

The following diagram illustrates the key steps in the shake-flask method.

Caption: Workflow for Shake-Flask LogP Determination.

Aqueous Solubility (LogS) Characterization

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature. It is often expressed as LogS, the base-10 logarithm of the molar solubility.

Computational Prediction of Solubility

Solubility prediction is more complex than LogP prediction due to the influence of the crystal lattice energy of the solid state.[6] However, in silico models provide a useful starting point.

| Prediction Algorithm/Source | Predicted LogS | Predicted Solubility Class |

| ALOGPS 2.1 | -1.97 | Soluble |

| SwissADME (ESOL) | -1.85 | Soluble |

| ChemAxon | -2.10 | Soluble |

| Average Predicted Value | -1.97 | Soluble |

Interpretation: The average predicted LogS of -1.97 corresponds to a molar solubility of approximately 1.07 x 10⁻² mol/L , or 2.07 mg/mL . This classifies the compound as "Soluble" according to standard pharmaceutical definitions (>1 mg/mL). The hydrogen bond donors (N-H) and acceptors (C=O, N-H) of the carboxamide and ketone groups are the primary drivers of this favorable solubility, effectively counteracting the hydrophobicity of the adamantane core.

Experimental Protocol: Thermodynamic Solubility Assay

This method measures the equilibrium solubility of a compound and is considered the most accurate approach.

Principle: An excess of the solid compound is suspended in an aqueous buffer. The suspension is agitated until equilibrium between the solid and dissolved states is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined.

Detailed Protocol:

-

Compound Addition: Add an excess amount of solid this compound (e.g., 5-10 mg) to 1 mL of pH 7.4 PBS in a 2 mL microcentrifuge tube. Prepare in triplicate.

-

Equilibration: Place the tubes on a rotator in a temperature-controlled incubator (25°C) and agitate for 24-48 hours. A longer incubation ensures that true thermodynamic equilibrium is achieved.

-

Phase Separation: After incubation, visually confirm that excess solid remains. Centrifuge the tubes at high speed (>10,000 x g) for 20 minutes to pellet the undissolved solid.

-

Filtration: Carefully remove the supernatant and filter it through a 0.22 µm PVDF filter to remove any remaining fine particulates. This step is critical to avoid artificially high results.

-

Sample Preparation: Dilute the clear filtrate with a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve prepared in the same buffer.

-

Calculation: The measured concentration is the thermodynamic solubility. Convert this value (e.g., in mg/mL or µg/mL) to molarity (mol/L) and then calculate LogS: LogS = log₁₀ (Solubility in mol/L)

Workflow for Experimental Solubility Determination

The following diagram outlines the process for measuring thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Assay.

Structure-Property Relationship Analysis

The physicochemical profile of this compound is a direct result of the interplay between its three key structural features.

Caption: Structure-Property Relationship Diagram.

-

Adamantane Cage: This bulky, rigid, sp³-hybridized core is highly lipophilic. It restricts conformational flexibility and shields adjacent functional groups from metabolic enzymes, often enhancing a drug's half-life. Its contribution is essential for membrane permeability.

-